molecular formula C8H17ClN2O B1375340 N-(4-aminocyclohexyl)acetamide hydrochloride CAS No. 1192132-88-9

N-(4-aminocyclohexyl)acetamide hydrochloride

Cat. No. B1375340
M. Wt: 192.68 g/mol
InChI Key: SNAKODNYSNFMPS-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1803591-14-1 . It has a molecular weight of 192.69 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for N-(4-aminocyclohexyl)acetamide hydrochloride is 1S/C8H16N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3,(H,10,11);1H . This indicates that the compound contains a cyclohexyl group with an amine substitution, linked to an acetamide group .


Physical And Chemical Properties Analysis

N-(4-aminocyclohexyl)acetamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 192.69 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Inhibitory Activity on Detrusor Contraction

  • N-(4-amino-2-butynyl)acetamides, closely related to N-(4-aminocyclohexyl)acetamide hydrochloride, were found to inhibit detrusor contraction. This suggests potential applications in treating overactive detrusor, a bladder disorder (Take et al., 1992).

Silylation of ω-Amino Acids

  • The compound has been used in the silylation of C4–C11 ω-amino acids and their hydrochlorides. This has applications in gas chromatography-mass spectrometry, a technique used for analyzing complex chemical mixtures (Mařík et al., 1976).

Potential as Pesticides

  • Some derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which is structurally similar to N-(4-aminocyclohexyl)acetamide hydrochloride, have been characterized for their potential as pesticides (Olszewska et al., 2009).

Analgesic Properties

  • N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy] acetamide derivatives, which are structurally related to N-(4-aminocyclohexyl)acetamide hydrochloride, have shown promising results as highly selective kappa opioid analgesics (Clark et al., 1988).

Epimerization Mechanism Study

  • The cis-trans epimerization mechanism of N-(4-hydroxycyclohexyl)-acetamide has been studied, offering insights into the stability and transformation of related compounds (Wang, 2013).

Biotransformation in Dogs

  • The biotransformation of related compounds in dogs has been examined, which is crucial for understanding the metabolic pathways and potential applications in veterinary medicine (Zell et al., 1994).

Novel Heterocyclic Acetamide Derivatives

  • New heterocyclic acetamide derivatives have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial activities, suggesting a wide range of potential therapeutic applications (Nayak et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(4-aminocyclohexyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAKODNYSNFMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminocyclohexyl)acetamide hydrochloride

CAS RN

1803591-14-1
Record name Acetamide, N-(4-aminocyclohexyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803591-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-aminocyclohexyl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

HCl (2.0 M in MeOH, 200 mL) was added to a suspension of (4-acetylamino-cyclohexyl)-carbamic acid tert-butyl ester (14.3 g) in MeOH (100 mL) and the resulting mixture was stirred at RT for 18 h. A second aliquot of HCl (2.0 M in MeOH, 100 mL) was then added and the resulting mixture was stirred at RT overnight. The reaction mixture was then concentrated under reduced pressure and the residue was triturated with Et2O. The very hygroscopic solid was collected by filtration after treatment with toluene, was then dried at 50° C. under reduced pressure to afford 12.46 g of N-(4-amino-cyclohexyl)-acetamide hydrochloride.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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